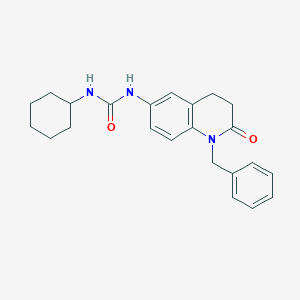
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Facile Synthesis and Reactivity
The synthesis of tetrahydroquinoline derivatives, including those related to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea, involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process leads to the formation of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which exhibits reactivity towards various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, among others. Some derivatives synthesized through this method have demonstrated antimicrobial activity, highlighting the compound's potential in the development of new antimicrobial agents (Elkholy & Morsy, 2006).
Antitumor Potential
Research on novel tetrahydroquinoline derivatives bearing sulfonamide moiety has uncovered a class of compounds with significant antitumor activity. This includes derivatives starting with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide, leading to compounds more potent than Doxorubicin, a reference drug, in in vitro antitumor assays. These findings emphasize the potential of tetrahydroquinoline derivatives, including those structurally related to this compound, in cancer therapy development (Alqasoumi et al., 2010).
Chemical Transformations and Catalysis
The compound and its derivatives have been studied for their reactivity in various chemical transformations. For instance, superacidic activation of quinoline derivatives leads to their hydrogenation with cyclohexane, yielding tetrahydro derivatives. This process demonstrates the compound's utility in synthetic organic chemistry, providing a method for modifying heterocyclic compounds for further applications (Koltunov et al., 2007).
Synthesis of Constrained ACC Derivatives
Another research avenue explores the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) systems via cyclopropanation processes. This underscores the versatility of tetrahydroquinoline derivatives in synthesizing novel heterocyclic systems, which could have implications in medicinal chemistry and drug design (Szakonyi et al., 2002).
特性
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-14-11-18-15-20(25-23(28)24-19-9-5-2-6-10-19)12-13-21(18)26(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,19H,2,5-6,9-11,14,16H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYACIRCSQDOZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
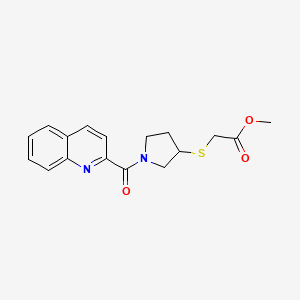
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B2994213.png)
![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)

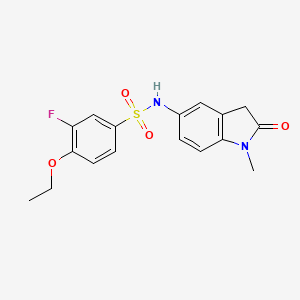
![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)
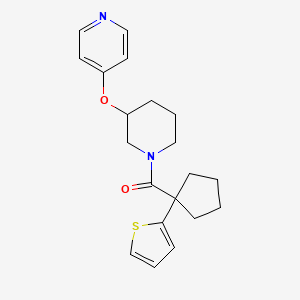
![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)
![3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2994222.png)
![Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2994224.png)
![N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2994225.png)
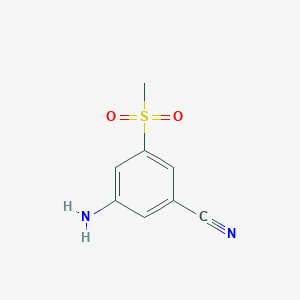

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)
